molecular formula C15H14FN3O2 B2621578 N'-(3-fluoro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide CAS No. 899748-98-2

N'-(3-fluoro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide

Cat. No. B2621578
CAS RN: 899748-98-2
M. Wt: 287.294
InChI Key: BYWRLSBXZUTPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-fluoro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide is a chemical compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. It is a small molecule inhibitor that has been shown to have promising anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N'-(3-fluoro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide is not fully understood. However, several research articles have suggested that it inhibits the activity of enzymes such as histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are involved in the regulation of gene expression and their inhibition has been shown to induce apoptosis in cancer cells. PDEs are involved in the regulation of cyclic nucleotide levels and their inhibition has been shown to reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of various cancer cell lines and induces apoptosis. In vivo studies have shown that it reduces inflammation in animal models of inflammatory diseases such as rheumatoid arthritis. However, more studies are needed to fully understand its effects on human physiology.

Advantages and Limitations for Lab Experiments

N'-(3-fluoro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well-understood. However, its limitations include its potential toxicity and lack of selectivity for specific targets.

Future Directions

There are several future directions for the study of N'-(3-fluoro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide. One direction is to further investigate its anti-cancer properties and its potential use as a chemotherapeutic agent. Another direction is to explore its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, more studies are needed to fully understand its effects on human physiology and to develop more selective inhibitors.

Synthesis Methods

The synthesis of N'-(3-fluoro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide has been described in several research articles. The most commonly used method involves the reaction of 3-fluoro-4-methylbenzaldehyde with pyridine-4-carboxaldehyde in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with oxalyl chloride and an amine such as methylamine to yield the final product.

Scientific Research Applications

N'-(3-fluoro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide has been extensively studied for its potential applications in the field of medicinal chemistry. Several research articles have reported its anti-cancer and anti-inflammatory properties. It has been shown to inhibit the growth of various cancer cell lines and reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c1-10-2-3-12(8-13(10)16)19-15(21)14(20)18-9-11-4-6-17-7-5-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWRLSBXZUTPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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